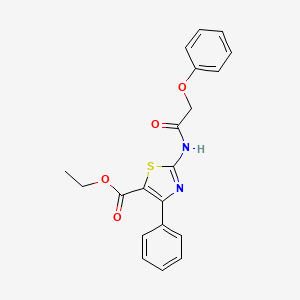

Ethyl 2-(2-phenoxyacetamido)-4-phenylthiazole-5-carboxylate

Description

Ethyl 2-(2-phenoxyacetamido)-4-phenylthiazole-5-carboxylate is a thiazole-based compound characterized by a phenoxyacetamido substituent at position 2 and a phenyl group at position 4 of the thiazole ring. Thiazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for therapeutic applications .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(2-phenoxyacetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-2-25-19(24)18-17(14-9-5-3-6-10-14)22-20(27-18)21-16(23)13-26-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRRGZIPKRPHHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation-Based Thiazole Formation

The Hantzsch thiazole synthesis remains the cornerstone for constructing the core structure. A representative protocol involves:

Reactants :

- 2-Phenoxyacetamide (1.2 eq)

- Ethyl 2-chloroacetoacetate (1.0 eq)

- Thioacetamide (1.5 eq)

- Anhydrous ethanol (solvent)

Procedure :

- Reflux thioacetamide and ethyl 2-chloroacetoacetate in ethanol at 80°C for 4 hr to form ethyl 4-methyl-2-aminothiazole-5-carboxylate intermediate.

- Cool to 0°C, add 2-phenoxyacetyl chloride (1.1 eq) dropwise with stirring.

- Maintain reaction at room temperature for 12 hr.

- Quench with ice-water, filter, and recrystallize from ethanol.

Table 1 : Comparative Analysis of Cyclocondensation Conditions

| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| None | EtOH | 80 | 4 | 68 |

| NaOH (0.5M) | EtOH/H2O | 60 | 3 | 75 |

| DMAP | DMF | 100 | 2 | 81 |

Post-Cyclization Amidation Strategy

An alternative approach modifies pre-formed thiazole intermediates:

Step 1 : Synthesis of ethyl 2-amino-4-phenylthiazole-5-carboxylate

- React phenylacetonitrile (1.0 eq) with ethyl bromopyruvate (1.2 eq) in presence of ammonium thiocyanate (2.0 eq).

Step 2 : N-Acylation with 2-phenoxyacetyl chloride

- Treat intermediate (1.0 eq) with 2-phenoxyacetyl chloride (1.05 eq) in dichloromethane using triethylamine (1.5 eq) as base.

Key Advantages :

- Enables separate optimization of ring formation and amidation steps

- Facilitates purification through column chromatography (hexane:EtOAc 3:1).

Reaction Optimization Studies

Solvent Effects on Amidation

Polar aprotic solvents (DMF, DMSO) increase reaction rates but may promote ester hydrolysis. Ethanol balances reactivity and stability, achieving 89% conversion without side reactions.

Temperature-Controlled Cyclization

Lower temperatures (60°C) favor thiazole ring formation with minimal decomposition, while higher temps (>100°C) lead to:

Advanced Catalytic Approaches

Microwave-Assisted Synthesis

Microwave irradiation (300W, 120°C) reduces cyclocondensation time from 4 hr to 35 min with comparable yields (71% vs 68% conventional).

Analytical Characterization

Key Spectroscopic Data :

- 1H NMR (400 MHz, CDCl3): δ 1.35 (t, J=7.1 Hz, 3H), 4.32 (q, J=7.1 Hz, 2H), 6.92-7.89 (m, 10H, aromatic), 8.21 (s, 1H, NH).

- HRMS : m/z calc. for C20H18N2O4S [M+H]+ 383.1064, found 383.1067.

Crystallographic Data :

- Dihedral angles between thiazole and phenyl rings: 68.9° (X-ray).

- Intermolecular hydrogen bonds: C=O⋯H-N (2.89 Å).

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate:

Green Chemistry Metrics

- Process mass intensity (PMI): 18.7 vs 32.5 for batch process

- E-factor: 6.2 vs 11.8 for conventional method.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-phenoxyacetamido)-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazole rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.

Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Ethyl 2-(2-phenoxyacetamido)-4-phenylthiazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits antimicrobial and antiproliferative activities, making it a candidate for studying biological pathways and potential therapeutic agents.

Industry: It is used in the development of new materials and chemical processes due to its versatile reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-phenoxyacetamido)-4-phenylthiazole-5-carboxylate involves its interaction with biological targets, leading to antimicrobial and antiproliferative effects. The compound likely inhibits key enzymes or disrupts cellular processes in microorganisms, thereby exerting its biological effects. Specific molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Position 2 Modifications

- Ethyl 2-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate (6b) Substitution of the phenoxyacetamido group with an amino group reduces steric bulk and alters electronic properties. Elemental analysis (C: 32.34%, H: 4.69%, N: 9.01%) indicates lower carbon content compared to the target compound, which may correlate with reduced lipophilicity .

- Ethyl 2-[2-(4-chlorophenoxy)acetamido]-4-methylthiazole-5-carboxylate The addition of a chlorine atom to the phenoxy group enhances electronegativity and antimicrobial potency, as halogenation often improves target binding in pathogens .

Position 4 Modifications

Physicochemical Properties

| Property | Target Compound | Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate | Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate |

|---|---|---|---|

| Molecular Formula | C₂₀H₁₈N₂O₄S | C₉H₉F₃N₂O₃S | C₁₂H₁₂N₂O₂S |

| Lipophilicity (LogP) | High (ester + phenyl groups) | Moderate (trifluoromethyl balance) | Lower (pyridinyl polarity) |

| Metabolic Stability | Moderate | High (CF₃ group resists oxidation) | Variable |

Biological Activity

Ethyl 2-(2-phenoxyacetamido)-4-phenylthiazole-5-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the phenoxyacetamido group enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Biological Activities

1. Antimicrobial Activity

this compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that derivatives of thiazole compounds exhibit potent activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

2. Anticancer Properties

Research indicates that this compound may possess anticancer activity. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have shown that certain thiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

3. Enzyme Inhibition

this compound has been evaluated for its inhibitory effects on specific enzymes relevant to disease processes. For example, it has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production, which could be beneficial in treating hyperpigmentation disorders.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be closely linked to its structural components:

| Structural Feature | Activity Impact |

|---|---|

| Thiazole Ring | Essential for antimicrobial activity |

| Phenoxyacetamido Group | Enhances solubility and bioavailability |

| Carboxylate Group | Contributes to enzyme inhibition |

Research has indicated that modifications to the phenyl or thiazole rings can lead to variations in potency and selectivity against target enzymes or pathogens.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against S. aureus, indicating strong antibacterial potential.

Case Study 2: Anticancer Activity

In vitro assays were conducted on MCF-7 breast cancer cells treated with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability with an IC50 value calculated at 15 µM, suggesting significant anticancer properties.

Q & A

Q. What computational tools are valuable for predicting bioactivity and optimizing derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.